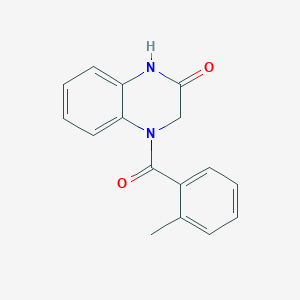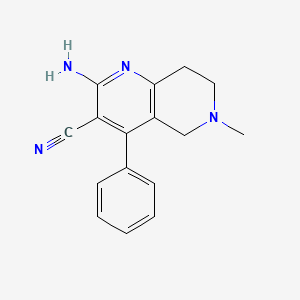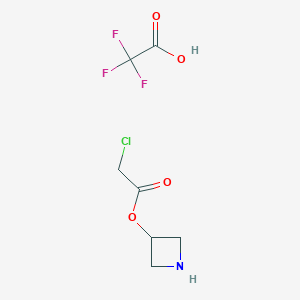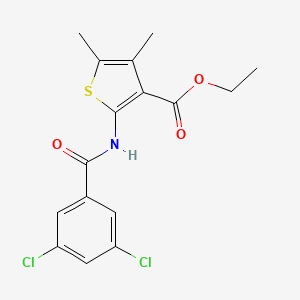
4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
カタログ番号 B2684174
CAS番号:
831216-58-1
分子量: 266.3
InChIキー: MZBMVQYPGNZJLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzylic positions, like the one in this compound, are often reactive and can undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .科学的研究の応用
Synthesis and Structural Analysis
- Quinoxaline derivatives, including those related to 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, have been synthesized and structurally analyzed due to their significant industrial and pharmaceutical applications. A study by Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative, highlighting its potential anti-cancer activity through docking studies against homo sapiens protein. This research emphasizes the structural versatility and potential biological activities of quinoxaline derivatives (Abad et al., 2021).
Antioxidant and Antimicrobial Activities
- The antioxidant and antimicrobial properties of compounds structurally related to this compound have been investigated. Zhou et al. (2013) evaluated a series of 2-arylbenzimidazole derivatives for their potential antioxidant and antimicrobial activities, finding that some derivatives exhibited significant activities in various in vitro assays. These findings suggest that modifications of the quinoxaline core could yield compounds with beneficial biological activities (Zhou et al., 2013).
Novel Synthetic Methodologies
- Research by Shaabani et al. (2011) introduced a novel isocyanide-based one-pot pseudo-four-component strategy for synthesizing tetrahydrodiisoindoloquinoxaline and tetrahydrobenzodiisoindoloquinoxaline derivatives. This method demonstrates the flexibility in synthesizing complex quinoxaline-related structures without the need for catalysts or activation, offering a straightforward approach to novel compounds with potential for further pharmacological evaluation (Shaabani et al., 2011).
Chemoselective Synthesis Techniques
- The chemoselective synthesis of quinoxalin-2(1H)-ones, such as those related to this compound, has been explored to achieve molecular scaffolds important for medicinal chemistry. Wang et al. (2011) reported a microwave-assisted solvent-dependent reaction that yields 3-benzylquinoxalin-2(1H)-ones among other compounds, showcasing the efficiency and versatility of this method for producing compounds with significant pharmaceutical relevance (Wang et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
4-(2-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBMVQYPGNZJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-[(3-Methylbutyl)sulfanyl]acetic acid
857557-30-3

![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)



![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine](/img/structure/B2684102.png)

![4-Methoxy-1-oxaspiro[2.4]heptane](/img/structure/B2684106.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)
![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine](/img/structure/B2684113.png)
